(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9ClFNO It is a derivative of benzylamine, featuring a chloro, fluoro, and methoxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the amine group. For instance, starting from 3-chloro-5-fluoro-4-methoxybenzaldehyde, the compound can be synthesized through a series of reactions including nitration, reduction, and amination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or aldehyde derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substituents on the benzene ring can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.
Scientific Research Applications
(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, such as its role in inhibiting or activating certain biological processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: Another compound with a chloro substituent, used in the synthesis of urea derivatives.
4-Methoxyphenyl isocyanate: Contains a methoxy group and is used in various organic synthesis reactions.
3-Fluoro-4-methoxyacetophenone: Features similar substituents and is used in the synthesis of pharmaceuticals.
Uniqueness
(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine is unique due to the specific combination of chloro, fluoro, and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(3-chloro-5-fluoro-4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAZGTVOOKATFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.